5-Bromo-1,3-benzenedithiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

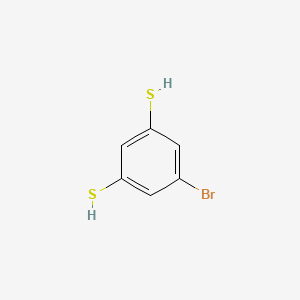

Structure

3D Structure

Properties

IUPAC Name |

5-bromobenzene-1,3-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrS2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHCKAJHIBGSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S)Br)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659956 | |

| Record name | 5-Bromobenzene-1,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219501-75-3 | |

| Record name | 5-Bromobenzene-1,3-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,3-benzenedithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identification and Properties

An In-Depth Technical Guide to 5-Bromo-1,3-benzenedithiol

This compound, also known by its synonym 1-Bromo-3,5-dimercaptobenzene, is a specialized organosulfur compound. Its strategic placement of a bromine atom and two thiol groups on a benzene ring makes it a highly valuable intermediate for introducing sulfur-containing moieties into more complex molecular architectures.

CAS Number: 1219501-75-3[1]

Chemical and Physical Data

The fundamental properties of this compound are summarized below. This data is critical for its use in experimental design, ensuring appropriate solvent selection, reaction temperature, and storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅BrS₂ | [1][2][3] |

| Molecular Weight | 221.13 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal | [1][2] |

| Melting Point | 76.0 - 80.0 °C | [1][2] |

| Purity | >98.0% (by GC) | [1] |

| Solubility | Soluble in Methanol | [1] |

Molecular Structure

The structure of this compound is foundational to its reactivity. The two thiol (-SH) groups are positioned meta to each other, with the bromine atom at the 5-position. This arrangement influences the compound's electronic properties and steric accessibility, which are key considerations in reaction planning.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively published in open literature, its synthesis can be inferred from established methods for analogous aromatic thiols. A common and effective approach involves the reduction of the corresponding sulfonyl chloride.

Conceptual Synthetic Workflow

The synthesis of aromatic dithiols often begins with the corresponding disulfonyl chloride. This precursor is then reduced to form the dithiol. This multi-step process requires careful control of reaction conditions to prevent the oxidation of the thiol groups.

Caption: Conceptual workflow for the synthesis of this compound.

General Laboratory Synthesis Protocol

This protocol describes a representative method for the reduction of a disulfonyl chloride to a dithiol, a key step in producing compounds like this compound.

Objective: To synthesize this compound from 5-bromo-benzene-1,3-disulfonyl chloride.

Materials:

-

5-bromo-benzene-1,3-disulfonyl chloride

-

Anhydrous Toluene

-

Triphenylphosphine

-

Concentrated Hydrochloric Acid

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Nitrogen gas supply

-

Standard reflux apparatus and magnetic stirrer

Procedure:

-

Under a nitrogen atmosphere, dissolve 5-bromo-benzene-1,3-disulfonyl chloride (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Carefully add triphenylphosphine (2.2 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the flask to room temperature.

-

Add concentrated hydrochloric acid and stir the mixture vigorously for 30 minutes to hydrolyze the intermediate species.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Applications in Research and Development

This compound's utility stems from its dual functionality. The thiol groups are excellent nucleophiles and can form stable bonds with metals, making them ideal for coordination chemistry and the synthesis of Metal-Organic Frameworks (MOFs). The bromine atom provides a reactive site for cross-coupling reactions, allowing for further molecular elaboration.

This compound serves as a key intermediate in the synthesis of:

-

Pharmaceuticals and Agrochemicals: It is a building block for creating complex, sulfur-containing molecules that are often the active ingredients in drugs and pesticides.[2]

-

Conductive Polymers and Organic Semiconductors: Its structure is valuable in materials science for synthesizing materials used in advanced electronic devices.[2]

-

Metal-Organic Frameworks (MOFs): The thiol groups can coordinate with metal ions, leading to the formation of MOFs with potential applications in catalysis and gas storage.[2]

Experimental Protocol: Synthesis of a 1,5-Benzodithiepine Derivative

This protocol illustrates the use of a 1,3-benzenedithiol as a precursor in the synthesis of seven-membered heterocyclic compounds, which are of interest in medicinal chemistry.[4]

Objective: To synthesize a 2,4-disubstituted-2,3-dihydro-1H-1,5-benzodithiepine derivative via condensation with a chalcone.

Materials:

-

This compound

-

A suitable chalcone (α,β-unsaturated ketone)

-

Ethanol

-

Piperidine (catalyst)

-

Standard reflux apparatus

Procedure:

-

Dissolve this compound (1.0 eq) and the selected chalcone (1.0 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the purified benzodithiepine derivative.

-

Characterize the final product using NMR, IR, and mass spectrometry.

Safety, Handling, and Storage

Due to its reactivity and potential hazards, this compound must be handled with appropriate safety precautions.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified with the GHS07 pictogram, indicating it is a warning-level hazard.[1]

-

Hazard Statements:

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Mandatory PPE:

-

Nitrile gloves (inspect before use).

-

Safety glasses or goggles.

-

Laboratory coat.

-

Work in a well-ventilated fume hood.

Storage and Stability

Proper storage is crucial to maintain the compound's purity and integrity.

-

Storage Temperature: Refrigerate between 0-10°C (or 2-8°C as specified by the supplier).[1][2]

-

Atmosphere: Store under an inert gas (e.g., nitrogen or argon).[1]

-

Conditions to Avoid: The compound is air and heat sensitive.[1] Avoid exposure to oxidizing agents and strong bases.[5][6]

Concluding Remarks

This compound is a versatile and powerful building block for advanced chemical synthesis. Its unique trifunctional nature enables the construction of complex molecular frameworks relevant to pharmaceuticals, materials science, and beyond. Understanding its properties, reactivity, and handling requirements is paramount for its effective and safe utilization in the laboratory. The protocols and data presented in this guide offer a comprehensive foundation for researchers to leverage the full potential of this important chemical intermediate.

References

An In-depth Technical Guide to the Molecular Structure of 5-Bromo-1,3-benzenedithiol

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Bromo-1,3-benzenedithiol is a specialized organosulfur compound with significant potential in organic synthesis and materials science. Its unique molecular architecture, featuring a bromine atom and two thiol groups on a benzene ring, makes it a valuable building block for creating complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity, offering insights for its application in research and development.

Molecular Structure and Properties

This compound, with the chemical formula C₆H₅BrS₂, is a white to off-white crystalline solid.[1] Its structure consists of a benzene ring substituted with a bromine atom at the 5-position and two thiol (-SH) groups at the 1- and 3-positions.

Key Physicochemical Properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅BrS₂ | [1] |

| Molecular Weight | 221.13 g/mol | [1] |

| Melting Point | 76.0-80.0 °C | [1][2] |

| Appearance | White to almost white powder to crystal | [1][2] |

| CAS Number | 1219501-75-3 | [2] |

The presence of the electron-withdrawing bromine atom and the acidic thiol groups significantly influences the electronic properties and reactivity of the aromatic ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the thiol protons. Due to the substitution pattern, we would anticipate three signals in the aromatic region. The proton at the 2-position, situated between the two thiol groups, would likely appear as a triplet. The protons at the 4- and 6-positions would be equivalent and appear as a doublet. The thiol protons would likely appear as a singlet.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | ~7.1-7.3 | t |

| H-4, H-6 | ~7.2-7.4 | d |

| SH | ~3.5-4.0 | s |

¹³C NMR: The carbon NMR spectrum would provide information about the carbon framework. We would expect six distinct signals for the aromatic carbons. The carbons bearing the thiol groups (C-1 and C-3) and the bromine atom (C-5) would be significantly influenced by these substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

S-H Stretching: A weak to medium absorption band around 2550-2600 cm⁻¹, characteristic of the thiol group.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

C=C Stretching (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-S Stretching: Bands in the 600-800 cm⁻¹ region.

-

C-Br Stretching: A band in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (221.13 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and any bromine-containing fragments.

Synthesis of this compound

Proposed Synthetic Workflow:

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1219501-75-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,3-Benzenedithiol | C6H6S2 | CID 522062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,3-BENZENEDITHIOL(626-04-0) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,3-benzenedithiol

This guide provides a comprehensive, technically detailed pathway for the synthesis of 5-Bromo-1,3-benzenedithiol, a key intermediate in the development of pharmaceuticals, agrochemicals, and materials science.[1] The synthesis is presented as a robust three-step process, commencing from the readily available 1-bromo-3,5-dinitrobenzene. Each step is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and detailed protocols to ensure reproducibility and high yield.

Introduction: The Strategic Importance of this compound

This compound is a versatile organosulfur compound. Its structure, featuring two nucleophilic thiol groups and a bromine atom on a benzene ring, allows for a multitude of subsequent chemical transformations. The thiol groups are readily engaged in nucleophilic substitution and addition reactions, while the bromine atom provides a handle for cross-coupling reactions, enabling the construction of complex molecular architectures. This trifunctionality makes it a valuable building block in the synthesis of sulfur-containing heterocycles, polymers, and as a ligand in coordination chemistry.

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a three-step sequence:

-

Reduction of 1-bromo-3,5-dinitrobenzene to 5-bromo-1,3-phenylenediamine.

-

Diazotization of 5-bromo-1,3-phenylenediamine followed by sulfonyl chlorination to yield 5-bromo-1,3-benzenedisulfonyl chloride.

-

Reduction of 5-bromo-1,3-benzenedisulfonyl chloride to the final product, this compound.

This pathway was designed for its reliance on well-established and high-yielding reactions, starting from a commercially accessible precursor.

Caption: Overall synthetic workflow for this compound.

PART 1: Synthesis of 5-Bromo-1,3-phenylenediamine

The initial step involves the reduction of the two nitro groups of 1-bromo-3,5-dinitrobenzene to amino groups. A variety of reducing agents can accomplish this transformation; however, the use of iron powder in the presence of an acid or an ammonium salt is a classic, cost-effective, and efficient method for large-scale preparations.

Experimental Protocol

Materials:

-

1-Bromo-3,5-dinitrobenzene

-

Iron powder

-

Ammonium chloride (NH₄Cl)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite or diatomaceous earth

Procedure:

-

To a solution of 1-bromo-3,5-dinitrobenzene (10 g, 40 mmol) in a mixture of methanol (50 mL) and water (50 mL), add ammonium chloride (17.33 g, 323.9 mmol) and iron powder (11.31 g, 202.5 mmol).[2]

-

The reaction mixture is stirred and heated to reflux at 95°C overnight.

-

Upon completion of the reaction (monitored by TLC), the mixture is filtered through a pad of Celite to remove the iron powder.

-

The filtrate is concentrated under reduced pressure to remove the methanol.

-

The remaining aqueous phase is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate.[2]

-

After filtration, the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by silica gel column chromatography to afford 5-bromo-1,3-phenylenediamine as a yellow solid.

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-3,5-dinitrobenzene | [2] |

| Reducing System | Fe / NH₄Cl | [2] |

| Solvent | MeOH / H₂O | [2] |

| Reaction Temperature | 95°C (Reflux) | [2] |

| Typical Yield | 92% | [2] |

PART 2: Synthesis of 5-Bromo-1,3-benzenedisulfonyl chloride

This step involves a Sandmeyer-type reaction. The two amino groups of 5-bromo-1,3-phenylenediamine are converted to diazonium salts, which are then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the corresponding sulfonyl chlorides. This is a reliable method for the introduction of sulfonyl chloride groups onto an aromatic ring.[3]

Experimental Protocol

Materials:

-

5-Bromo-1,3-phenylenediamine

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Glacial acetic acid

-

Sulfur dioxide (SO₂) gas

-

Copper(I) chloride (CuCl)

-

Ice

Procedure:

-

Prepare a solution of 5-bromo-1,3-phenylenediamine in a mixture of glacial acetic acid and concentrated hydrochloric acid.

-

Cool the solution to 0°C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5°C, to form the bis-diazonium salt. The reaction is monitored for the presence of nitrous acid using starch-iodide paper.

-

In a separate flask, saturate glacial acetic acid with sulfur dioxide gas and add a catalytic amount of copper(I) chloride.[3]

-

Cool this mixture in an ice bath.

-

The freshly prepared bis-diazonium salt solution is then added slowly to the sulfur dioxide-acetic acid mixture, keeping the temperature below 10°C.

-

After the addition is complete, the reaction mixture is stirred for a period at low temperature and then allowed to warm to room temperature.

-

The reaction mixture is poured onto ice water, and the precipitated 5-bromo-1,3-benzenedisulfonyl chloride is collected by filtration.

-

The crude product is washed with cold water and can be purified by recrystallization.

Caption: Workflow for the diazotization and sulfonyl chlorination steps.

PART 3: Synthesis of this compound

The final step is the reduction of the two sulfonyl chloride groups to thiol groups. A common and effective method for this transformation is the use of a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid.

Experimental Protocol

Materials:

-

5-Bromo-1,3-benzenedisulfonyl chloride

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-1,3-benzenedisulfonyl chloride in a suitable solvent such as glacial acetic acid or ethanol.

-

Add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to the flask.

-

The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

After completion, the reaction mixture is cooled and the product is extracted with an organic solvent like diethyl ether.

-

The combined organic extracts are washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography.

| Parameter | Value |

| Starting Material | 5-Bromo-1,3-benzenedisulfonyl chloride |

| Reducing System | SnCl₂ / HCl |

| Solvent | Acetic Acid or Ethanol |

| Reaction Temperature | Room Temperature to mild heating |

| Purification | Vacuum Distillation or Column Chromatography |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By starting with the commercially available 1-bromo-3,5-dinitrobenzene, this three-step process, involving reduction, diazotization/sulfonyl chlorination, and a final reduction, offers a high-yielding route to this versatile chemical intermediate. The provided protocols, with their emphasis on the rationale behind the chosen reagents and conditions, should enable researchers and professionals in drug development and materials science to confidently synthesize this valuable compound for their applications.

References

An In-depth Technical Guide to 1-Bromo-3,5-dimercaptobenzene: Synthesis, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the landscape of chemical synthesis is ever-evolving, with novel molecules offering untapped potential in fields ranging from materials science to pharmacology. 1-Bromo-3,5-dimercaptobenzene is a trifunctional molecule that, while not extensively documented in public literature, presents significant opportunities as a versatile building block. Its unique arrangement of a reactive aryl bromide and two nucleophilic thiol groups on a central benzene ring makes it a highly attractive intermediate for the construction of complex molecular architectures.

This guide provides a comprehensive technical overview of 1-Bromo-3,5-dimercaptobenzene, including its predicted chemical and physical properties, a proposed synthetic pathway with detailed experimental considerations, an exploration of its reactivity, and essential safety protocols. By grounding our discussion in established chemical principles and data from analogous compounds, we aim to equip researchers with the foundational knowledge required to effectively utilize this promising, yet under-explored, chemical entity.

Physicochemical Properties

| Property | Predicted Value/Information | Rationale & Comparative Insights |

| Molecular Formula | C₆H₅BrS₂ | Derived from the chemical structure. |

| Molecular Weight | 237.14 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Likely a white to off-white or pale yellow solid. | Similar halogenated and thiolated aromatic compounds are typically crystalline solids at room temperature.[1][2] |

| Melting Point | Estimated to be in the range of 50-100 °C. | The presence of two thiol groups capable of hydrogen bonding would likely result in a higher melting point than 1-bromo-3,5-dichlorobenzene (53-55 °C), but the overall prediction remains broad without experimental data.[1] |

| Boiling Point | High, with probable decomposition before boiling at atmospheric pressure. | Aromatic thiols and bromides have high boiling points; vacuum distillation would be necessary. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like DMSO, DMF, THF, and chlorinated solvents. | The non-polar benzene ring and bromine atom dominate the solubility profile, while the thiol groups may impart slight polarity.[3] |

| CAS Number | 1219501-75-3 | [4] |

Proposed Synthesis of 1-Bromo-3,5-dimercaptobenzene

A plausible synthetic route to 1-Bromo-3,5-dimercaptobenzene would involve a Sandmeyer-type reaction starting from 3,5-dibromoaniline, followed by a nucleophilic aromatic substitution with a thiolating agent. A more direct, albeit potentially lower-yielding, approach could start from 1,3,5-tribromobenzene. Here, we will detail a conceptual multi-step synthesis starting from the more readily available 3,5-dibromoaniline.

References

A Guide to the Spectroscopic Characterization of 5-Bromo-1,3-benzenedithiol

This technical guide provides an in-depth analysis of the spectral characteristics of 5-Bromo-1,3-benzenedithiol (CAS No. 1219501-75-3), a crucial organosulfur building block in organic synthesis, materials science, and drug development.[1] Understanding its unique spectral fingerprint across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is paramount for identity confirmation, purity assessment, and reaction monitoring. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in field-proven methodologies.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic thiol featuring a bromine atom and two thiol (-SH) groups positioned meta to each other on a benzene ring. This specific arrangement dictates the molecule's electronic properties and, consequently, its interaction with various spectroscopic probes.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₅BrS₂ | [1][2] |

| Molecular Weight | 221.13 g/mol | [1][3] |

| CAS Number | 1219501-75-3 | [3] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 76.0 - 80.0 °C | [1][3] |

| Purity | >98.0% (GC) |[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its substitution pattern.

¹H NMR Spectral Analysis

The proton NMR spectrum is anticipated to be relatively simple due to molecular symmetry. The C2-proton is unique, while the C4 and C6 protons are chemically equivalent.

-

Causality: The bromine atom and two thiol groups are electron-withdrawing and donating, respectively, influencing the electron density around the aromatic protons. The bromine atom's deshielding effect and the thiol groups' weaker shielding effect will shift the aromatic protons downfield relative to benzene (7.34 ppm). The thiol protons themselves typically appear as a broad singlet, with a chemical shift that can be highly dependent on concentration and solvent.[4]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.3 - 7.5 | t (triplet) | 1H | H-4 | Coupled to H-2 and H-6 (J ≈ 1.5-2.0 Hz) |

| ~ 7.1 - 7.3 | d (doublet) | 2H | H-2, H-6 | Coupled to H-4 (J ≈ 1.5-2.0 Hz) |

| ~ 3.5 - 4.0 | s (singlet, broad) | 2H | -SH | Exchangeable proton; shift is concentration dependent |

Note: Predicted values are based on the analysis of 1,3-benzenedithiol and substituent effects.[5]

¹³C NMR Spectral Analysis

The molecule possesses four unique carbon atoms due to symmetry (C1/C3, C5, C2/C6, C4).

-

Causality: The chemical shifts are governed by the substituents. The carbons directly attached to the electron-withdrawing sulfur (C1, C3) and bromine (C5) atoms will be significantly affected. The C-Br bond will cause a notable downfield shift for C5, while the C-S bonds will also shift C1 and C3 downfield compared to unsubstituted benzene (128.5 ppm).

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~ 135 - 138 | C1, C3 | Carbons attached to thiol groups |

| ~ 130 - 133 | C4 | Aromatic CH |

| ~ 125 - 128 | C2, C6 | Aromatic CH |

| ~ 120 - 123 | C5 | Carbon attached to bromine |

Note: Predicted values are based on known substituent effects in substituted benzenes.[6]

Experimental Protocol: NMR Data Acquisition

This protocol ensures reproducible and high-quality NMR data.

-

Sample Preparation: Dissolve 10-15 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[5] Chloroform-d (CDCl₃) is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[4]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. Allow the sample to thermally equilibrate for several minutes.

-

Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay). Subsequently, acquire the ¹³C spectrum (e.g., 1024-2048 scans).

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

Caption: Standard workflow for NMR spectral acquisition and analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule.

IR Spectral Analysis

The IR spectrum of this compound will be dominated by absorptions from the S-H bond, the aromatic ring, and the C-Br bond.

-

Causality: The vibrational frequencies of bonds are determined by the bond strength and the masses of the connected atoms. The weak, low-polarity S-H bond gives rise to a characteristic sharp, weak absorption. The aromatic ring exhibits several distinct vibrations, including C-H stretching and C=C ring stretching. The heavy bromine atom results in a C-Br stretching vibration in the far-infrared (fingerprint) region.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~ 2600 - 2550 | Weak, Sharp | S-H Stretch |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~ 1250 - 1000 | Medium | In-plane C-H Bending |

| ~ 900 - 675 | Strong | Out-of-plane C-H Bending (substitution pattern) |

| ~ 700 - 500 | Medium-Strong | C-Br Stretch |

Note: Values are based on standard IR correlation tables and data for analogous compounds.[7][8]

Experimental Protocol: FTIR Data Acquisition (Thin Solid Film)

This method is ideal for solid samples and avoids interference from pelleting materials like KBr.[9]

-

Sample Preparation: Place a few milligrams of the solid sample in a small test tube or vial.

-

Dissolution: Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to fully dissolve the solid.[9][10]

-

Film Casting: Using a pipette, transfer one or two drops of the solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl).

-

Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.

-

Background Spectrum: Place the clean, empty salt plate holder into the FTIR spectrometer and run a background scan. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Spectrum: Replace the empty holder with the sample-coated plate and acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background.

-

Cleaning: Thoroughly clean the salt plate with an appropriate solvent after analysis to prevent cross-contamination.[10]

Caption: Workflow for FTIR analysis using the thin solid film method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound, confirming its molecular weight and offering structural clues through fragmentation patterns.

Mass Spectral Analysis

-

Causality: The most distinctive feature in the mass spectrum of this compound will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[11] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. This doublet is a definitive indicator of a single bromine atom in the molecule or fragment.

-

Ionization Choice: Electron Ionization (EI) is a suitable "hard" ionization technique for this relatively stable molecule.[12][13] It will produce a clear molecular ion and a rich fragmentation pattern useful for structural confirmation. Softer techniques like Electrospray Ionization (ESI) could also be used, which would favor the formation of protonated molecules ([M+H]⁺) with less fragmentation.[14][15]

Table 5: Predicted Key Ions in EI Mass Spectrum

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Relative Intensity | Assignment |

|---|---|---|---|

| 220 | 222 | ~1:1 | [C₆H₅BrS₂]⁺ (Molecular Ion, M⁺) |

| 187 | 189 | ~1:1 | [M - SH]⁺ |

| 141 | - | Variable | [M - Br]⁺ |

| 108 | - | Variable | [M - Br - SH]⁺ |

Note: Predicted m/z values are based on the monoisotopic mass of the most abundant isotopes.[16]

Experimental Protocol: Mass Spectrometry Data Acquisition (EI)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer. For a solid with a defined melting point, a direct insertion probe is an effective method.

-

Ionization: The sample is volatilized in the ion source and bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron, forming a positively charged radical molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions strike a detector, generating a signal that is proportional to their abundance.

-

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z, allowing for the identification of the molecular ion and key fragments.

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust framework for its unequivocal identification and quality control. The predicted ¹H and ¹³C NMR spectra confirm the trisubstituted aromatic core, the IR spectrum validates the presence of key S-H and C-Br functional groups, and mass spectrometry confirms the molecular weight while revealing the characteristic isotopic signature of bromine. Together, these techniques form a self-validating system, ensuring the high fidelity required by researchers, scientists, and drug development professionals who rely on this versatile chemical building block.

References

- 1. This compound [myskinrecipes.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 1219501-75-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 1,3-Benzenedithiol | C6H6S2 | CID 522062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Benzenediol, 4-bromo- [webbook.nist.gov]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. researchgate.net [researchgate.net]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. pharmafocuseurope.com [pharmafocuseurope.com]

- 14. as.uky.edu [as.uky.edu]

- 15. Ionization Methods in Organic Mass Spectrometry | JEOL Resources [jeolusa.com]

- 16. PubChemLite - this compound (C6H5BrS2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Reactivity of Thiol Groups in 5-Bromo-1,3-benzenedithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,3-benzenedithiol is a versatile organosulfur compound of increasing interest in medicinal chemistry, materials science, and organic synthesis. The presence of two nucleophilic thiol groups, modulated by the electronic influence of a bromine substituent, imparts a unique reactivity profile to this molecule. This technical guide provides a comprehensive analysis of the synthesis and reactivity of the thiol groups in this compound, offering insights into its chemical behavior and practical guidance for its application in research and development. We will explore the key reactions of the thiol functionalities, including oxidation, alkylation, and metal coordination, and discuss how the bromine atom influences these transformations. This document is intended to be a valuable resource for scientists seeking to leverage the unique properties of this compound in their work.

Introduction: The Unique Chemical Landscape of this compound

This compound, also known as 5-bromo-1,3-dimercaptobenzene, is an aromatic dithiol characterized by a benzene ring substituted with a bromine atom and two thiol (-SH) groups at the meta positions.[1] This specific arrangement of functional groups creates a molecule with a rich and tunable reactivity, making it a valuable building block for the synthesis of complex sulfur-containing molecules.[2] The nucleophilic nature of the thiol groups drives its participation in a wide array of chemical transformations, while the electron-withdrawing bromine atom significantly influences the acidity and reactivity of these thiols.[3]

This guide will delve into the core aspects of this compound's chemistry, providing a detailed examination of its synthesis and the characteristic reactions of its thiol groups. By understanding the interplay between the thiol functionalities and the bromine substituent, researchers can effectively harness the synthetic potential of this compound for applications ranging from the development of novel pharmaceuticals to the creation of advanced materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₅BrS₂ |

| Molecular Weight | 221.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 76-80 °C[1] |

| CAS Number | 1219501-75-3[1] |

Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached through several strategic routes. The most plausible methods involve the conversion of a readily available precursor, 5-bromoresorcinol (5-bromo-1,3-dihydroxybenzene), via the Newman-Kwart rearrangement, or through a Sandmeyer-type reaction from a corresponding diamine.

Synthesis via the Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful method for the synthesis of thiophenols from phenols.[4][5] This thermal or catalytically-driven intramolecular rearrangement converts an O-aryl thiocarbamate to an S-aryl thiocarbamate, which can then be hydrolyzed to the desired thiophenol.[4][5]

Experimental Protocol: Synthesis of this compound via Newman-Kwart Rearrangement

Step 1: Synthesis of 5-Bromoresorcinol (if not commercially available)

5-Bromoresorcinol can be prepared by the bromination of 2,4-dihydroxybenzoic acid followed by decarboxylation.[6]

-

Dissolve 2,4-dihydroxybenzoic acid in glacial acetic acid.

-

Slowly add a solution of bromine in glacial acetic acid at a controlled temperature (e.g., 30-35°C).

-

Pour the reaction mixture into water to precipitate the 2,4-dihydroxy-5-bromobenzoic acid.

-

Collect the solid by filtration and reflux it in water to effect decarboxylation.

-

Extract the aqueous solution with a suitable organic solvent (e.g., ether), dry, and evaporate the solvent to obtain 5-bromoresorcinol.[6]

Step 2: Formation of the bis(O-aryl thiocarbamate)

-

To a solution of 5-bromoresorcinol in a suitable aprotic solvent (e.g., acetone, THF), add a base such as potassium carbonate or triethylamine.

-

Cool the mixture in an ice bath and add N,N-dimethylthiocarbamoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work up the reaction by filtering off the inorganic salts and removing the solvent under reduced pressure to obtain the crude bis(O-aryl thiocarbamate).

Step 3: The Newman-Kwart Rearrangement

-

Heat the crude bis(O-aryl thiocarbamate) at high temperatures (typically 200-300°C) in a high-boiling point solvent like diphenyl ether, or under solvent-free conditions.[5] Microwave irradiation can also be employed to facilitate the reaction at lower temperatures.[5]

-

Monitor the progress of the rearrangement by a suitable analytical technique (e.g., TLC, LC-MS).

Step 4: Hydrolysis to this compound

-

To the resulting bis(S-aryl thiocarbamate), add a solution of a strong base such as sodium hydroxide or potassium hydroxide in a mixture of water and a co-solvent like ethanol.

-

Reflux the mixture until the hydrolysis is complete.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude this compound.

-

Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and purify by recrystallization or column chromatography.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Study of halogen substitution effects on the structural and electronic properties of overcrowded alkene rotors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 5. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Electron-withdrawing effects of bromine in 5-Bromo-1,3-benzenedithiol

An In-Depth Technical Guide to the Electron-Withdrawing Effects of Bromine in 5-Bromo-1,3-benzenedithiol

For Researchers, Scientists, and Drug Development Professionals

This compound is a versatile chemical intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as conductive polymers and metal-organic frameworks (MOFs).[1] The presence of a bromine atom on the aromatic ring significantly modulates the molecule's electronic properties and reactivity. This technical guide provides an in-depth analysis of the electron-withdrawing effects of the bromine substituent in this compound, focusing on its influence on the acidity of the thiol groups, its reactivity in nucleophilic substitution reactions, and its overall chemical behavior. This document synthesizes theoretical principles with practical insights to offer a comprehensive resource for professionals in chemical research and development.

Introduction: The Role of Substituent Effects in Aromatic Chemistry

The reactivity and properties of a substituted benzene derivative are intrinsically linked to the electronic nature of its substituents. These substituents can be broadly classified as either electron-donating or electron-withdrawing, exerting their influence through a combination of inductive and resonance effects. The Hammett equation provides a quantitative framework for understanding these substituent effects on reaction rates and equilibrium constants of aromatic compounds.[2][3]

Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms and the distance from the reaction center.

Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring and involve the delocalization of electrons.

Halogens, such as bromine, are a classic example of substituents that exhibit a dual nature: they are inductively electron-withdrawing due to their high electronegativity, and they are capable of resonance electron donation through their lone pairs. In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to an overall electron-withdrawing character.

This guide will specifically explore how the bromo substituent at the 5-position of 1,3-benzenedithiol impacts its chemical and physical properties, with a focus on the implications for its use in synthesis and materials science.

The Electron-Withdrawing Nature of Bromine in the Meta Position

In this compound, the bromine atom is positioned meta to both thiol groups. This specific arrangement is crucial in determining the electronic influence on the functional groups.

Inductive and Resonance Effects of Bromine

The primary mechanism by which the bromine atom in this compound exerts its electron-withdrawing effect is through induction. The high electronegativity of bromine pulls electron density away from the aromatic ring through the carbon-bromine sigma bond. This effect is felt throughout the ring, including at the carbon atoms bonded to the thiol groups.

While bromine does possess lone pairs that can participate in resonance, the resonance effect from a meta-substituent does not directly delocalize charge onto the functional groups. The resonance structures show that the electron-donating effect of bromine is primarily directed to the ortho and para positions. Therefore, in the meta-position, the inductive effect is the dominant electronic influence on the thiol groups.

Caption: Inductive withdrawal and resonance donation of bromine.

Impact on the Acidity of Thiol Groups

The electron-withdrawing nature of the bromine atom has a direct and predictable effect on the acidity of the thiol (-SH) groups. Acidity is determined by the stability of the conjugate base (the thiolate, -S⁻).

By withdrawing electron density from the aromatic ring, the bromine atom helps to stabilize the negative charge of the thiolate anion through the inductive effect. This stabilization makes the deprotonation of the thiol group more favorable, resulting in a lower pKa value compared to the unsubstituted 1,3-benzenedithiol.

Table 1: Predicted and Known pKa Values of Related Compounds

| Compound | Substituent | Predicted/Known pKa |

| 1,3-Benzenedithiol | None | ~7-8 (estimated) |

| This compound | 5-Bromo | < 7-8 (predicted) |

| Benzoic Acid | None | 4.20 |

| m-Bromobenzoic Acid | 3-Bromo | 3.81 |

| 5-Bromo-1,3-benzenediol | 5-Bromo | 8.49 (predicted)[4][5] |

The increased acidity of the thiol groups in this compound has important implications for its use in synthesis. For example, it can be deprotonated under milder basic conditions, which can be advantageous in reactions involving base-sensitive substrates.

Influence on Reactivity and Synthetic Applications

The electronic modifications introduced by the bromine atom influence the reactivity of this compound in several key ways.

Nucleophilicity of the Thiolate

While the bromine atom increases the acidity of the thiol, it consequently decreases the nucleophilicity of the resulting thiolate anion. The electron-withdrawing effect that stabilizes the negative charge also makes that charge less available for donation to an electrophile. This is a crucial consideration when designing reactions where the thiolate is intended to act as a nucleophile. Reaction conditions may need to be adjusted, for example, by using a more reactive electrophile or a higher reaction temperature, to compensate for the reduced nucleophilicity.

Use in Metal-Organic Frameworks (MOFs) and Coordination Chemistry

This compound is a valuable ligand in coordination chemistry and for the synthesis of MOFs.[1] The thiol groups can be deprotonated to form strong bonds with metal centers. The electron-withdrawing bromine atom can influence the electronic properties of the resulting metal complex, potentially affecting its catalytic activity, gas storage capabilities, or conductive properties. The bromine atom also provides a reactive handle for post-synthetic modification of the MOF through cross-coupling reactions.

Building Block in Pharmaceutical and Agrochemical Synthesis

As a key intermediate, this compound is used to introduce the 1,3-dithiolbenzene moiety into more complex molecules.[1] The bromine atom can be retained in the final product to modulate its biological activity or it can be replaced through various chemical transformations, such as Suzuki or Sonogashira coupling, to build more complex molecular architectures.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of aromatic thiols involves the reduction of the corresponding sulfonyl chloride. A plausible synthetic route to this compound is outlined below.

Caption: A potential synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reduction of the Nitro Group: 1,3-Dibromo-5-nitrobenzene is reduced to 5-bromo-1,3-diaminobenzene using a reducing agent such as tin and hydrochloric acid.

-

Diazotization: The resulting diamine is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding bis-diazonium salt.

-

Introduction of Sulfur: The bis-diazonium salt is then reacted with a sulfur nucleophile, such as potassium ethylxanthate, in a Sandmeyer-type reaction to introduce the sulfur-containing functional groups.

-

Hydrolysis: The resulting xanthate intermediate is hydrolyzed under basic conditions, followed by acidification, to yield the final product, this compound.

Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, would need to be optimized.

Characterization of Electronic Properties: pKa Determination

The pKa of the thiol groups can be determined experimentally using spectrophotometric titration. This method relies on the difference in the UV-Vis absorption spectra of the protonated thiol (Ar-SH) and the deprotonated thiolate (Ar-S⁻).

Caption: Workflow for the spectrophotometric determination of pKa.

Detailed Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Prepare a series of buffer solutions with a range of known pH values.

-

Spectroscopic Measurements: For each pH value, add a small, constant amount of the stock solution to the buffer and record the UV-Vis spectrum.

-

Data Analysis: Identify a wavelength where the absorbance changes significantly upon deprotonation. Plot the absorbance at this wavelength against the pH.

-

pKa Calculation: The pKa is the pH at which the concentration of the protonated and deprotonated species are equal, which corresponds to the midpoint of the resulting sigmoidal curve. The data can be fitted to the Henderson-Hasselbalch equation to obtain a precise pKa value.

Conclusion

The bromine atom in this compound plays a critical role in defining the molecule's chemical personality. Its strong inductive electron-withdrawing effect enhances the acidity of the thiol groups, facilitating their deprotonation. This same effect, however, reduces the nucleophilicity of the resulting thiolate anions. A thorough understanding of these electronic influences is paramount for researchers and drug development professionals who utilize this versatile building block. By leveraging the principles of physical organic chemistry, scientists can rationally design synthetic routes and predict the behavior of this compound in complex chemical systems, ultimately enabling the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

Acidity and pKa values of 5-Bromo-1,3-benzenedithiol.

An In-Depth Technical Guide to the Acidity and pKa Values of 5-Bromo-1,3-benzenedithiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a sulfur-containing aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of pharmaceuticals and materials science.[1] The acidity of its thiol groups, quantified by their pKa values, is a critical parameter governing its reactivity, nucleophilicity, and behavior in physiological environments. This technical guide provides a comprehensive analysis of the factors influencing the acidity of this compound, outlines detailed experimental protocols for the accurate determination of its pKa values, and presents a theoretical framework for interpreting these values.

Introduction to this compound

This compound, with the chemical formula C₆H₅BrS₂, is a white to off-white crystalline solid.[1] Its structure consists of a benzene ring substituted with a bromine atom and two thiol (-SH) groups at positions 1, 3, and 5, respectively. This arrangement of functional groups imparts unique chemical properties to the molecule, making it a valuable intermediate in the synthesis of complex sulfur-containing compounds and metal-organic frameworks (MOFs).[1] Understanding the acidity of the thiol groups is paramount for controlling its reaction pathways and predicting its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅BrS₂ | [1] |

| Molecular Weight | 221.13 g/mol | [1] |

| Melting Point | 76.0-80.0°C | [1] |

| Appearance | White to Almost white powder to crystal | [1] |

| Storage | 2-8°C | [1] |

Theoretical Framework of Acidity in this compound

The acidity of a thiol is determined by the stability of its conjugate base, the thiolate anion (RS⁻), formed upon deprotonation. Thiols are generally more acidic than their corresponding alcohols.[2][3] For instance, the pKa of thiophenol is approximately 6.6, whereas that of phenol is around 10.[4] This increased acidity is attributed to the larger size of the sulfur atom, which allows for better delocalization of the negative charge in the thiolate anion, and the weaker S-H bond compared to the O-H bond.[3][5]

Substituent Effects on Acidity

The acidity of the thiol groups in this compound is significantly influenced by the electronic effects of the bromo substituent and the other thiol group on the aromatic ring. These effects can be broadly categorized as inductive and resonance effects.

-

Inductive Effect: The bromine atom is an electronegative element and therefore exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the benzene ring and, consequently, from the S-H bonds. This polarization of the S-H bonds facilitates the release of a proton, thereby increasing the acidity of the thiol groups.[6][7]

-

Resonance Effect: While halogens have a lone pair of electrons that can be donated to the aromatic ring through resonance (+R effect), their inductive effect is generally considered to be dominant in influencing the acidity of benzoic acids and phenols.[8] In the case of this compound, the bromo substituent is meta to both thiol groups. In the meta position, the resonance effect is minimized, and the electron-withdrawing inductive effect plays a more significant role in influencing acidity.[8]

The Two pKa Values of a Dithiol

As a dithiol, this compound has two distinct pKa values, corresponding to the sequential deprotonation of the two thiol groups.

-

pKa₁: The first deprotonation results in the formation of a monoanion. The acidity of this first thiol group is influenced by the electron-withdrawing bromo group.

-

pKa₂: The second deprotonation leads to the formation of a dianion. The removal of the second proton is expected to be more difficult than the first. This is because the already present negative charge on the monoanion will repel the developing negative charge on the second sulfur atom, making the second thiol group less acidic (i.e., having a higher pKa value).

Based on these theoretical considerations, we can predict that the pKa₁ of this compound will be lower than that of benzenethiol (pKa ≈ 6.6) due to the electron-withdrawing nature of the bromo substituent. The pKa₂ will be significantly higher than pKa₁.

Experimental Determination of pKa Values

Accurate determination of the pKa values of this compound requires rigorous experimental methodology. Below are two widely accepted and reliable methods.

Potentiometric Titration

Potentiometric titration is a standard and highly accurate method for determining pKa values. It involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.

-

Solution Preparation:

-

Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable solvent. Due to the low aqueous solubility of many organic compounds, a co-solvent system (e.g., water-ethanol or water-DMSO) may be necessary. The choice of co-solvent and its proportion should be carefully selected and reported, as it can influence the pKa values.

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant. The titrant should be carbonate-free to ensure accuracy.

-

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature.

-

-

Titration Procedure:

-

Place a known volume of the this compound solution in a thermostatted vessel.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

-

Record the pH value and the volume of titrant added after each increment. Continue the titration well past the equivalence points.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa values can be determined from the half-equivalence points. For a dithiol, pKa₁ will be the pH at the first half-equivalence point, and pKa₂ will be the pH at the second half-equivalence point.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the average volume of titrant added. The peaks in the derivative plot correspond to the equivalence points.

-

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization. The thiolate anion often has a different absorbance spectrum compared to the protonated thiol.

-

Solution Preparation:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa values of the compound.

-

-

Spectroscopic Measurement:

-

For each buffer solution, add a small, constant aliquot of the this compound stock solution.

-

Record the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

-

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting data can be fitted to the Henderson-Hasselbalch equation to determine the pKa values. For a diprotic acid, the analysis will be more complex, potentially requiring non-linear regression analysis to resolve the two pKa values.

-

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Data Presentation and Interpretation

While experimental determination is essential for obtaining precise pKa values, theoretical predictions provide a valuable starting point.

Table 2: Predicted Acidity of this compound

| Parameter | Predicted Value/Range | Rationale |

| pKa₁ | < 6.6 | Electron-withdrawing inductive effect of the bromo substituent increases the acidity of the first thiol group compared to benzenethiol. |

| pKa₂ | > pKa₁ | Electrostatic repulsion from the monoanion makes the second deprotonation less favorable. |

The deprotonation equilibria of this compound can be visualized as follows:

Caption: Stepwise deprotonation of this compound.

Conclusion

The acidity of this compound, characterized by its two pKa values, is a fundamental property that dictates its chemical reactivity and potential applications. Theoretical considerations, primarily the electron-withdrawing inductive effect of the bromine atom, suggest that the first thiol group will be more acidic than that of unsubstituted benzenethiol. The second deprotonation is expected to be less favorable due to electrostatic repulsion. For researchers and drug development professionals, the accurate experimental determination of these pKa values using robust methods such as potentiometric or spectrophotometric titration is crucial for optimizing reaction conditions, understanding physiological behavior, and designing novel molecules with desired properties.

References

- 1. This compound [myskinrecipes.com]

- 2. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 3. youtube.com [youtube.com]

- 4. Thiophenol - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 8. fiveable.me [fiveable.me]

The Solubility Profile of 5-Bromo-1,3-benzenedithiol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-1,3-benzenedithiol, a key building block in synthetic organic chemistry. In the absence of extensive empirical solubility data in publicly accessible literature, this document leverages fundamental principles of physical chemistry, extrapolations from analogous compounds, and modern computational approaches to offer a robust predictive framework for its behavior in various organic solvents. Furthermore, this guide furnishes detailed experimental protocols for researchers to determine the solubility of this compound in their own laboratory settings, ensuring a self-validating system for experimental design.

Introduction: The Significance of Solubility in a Research Context

This compound (C₆H₅BrS₂) is an aromatic dithiol of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and materials for organic electronics. Its utility as a precursor is critically dependent on its solubility in a range of organic solvents to facilitate reactions, purifications, and formulations. Understanding the solubility profile of this compound is therefore a cornerstone for its effective application in research and development. This guide aims to provide a deep, practical understanding of the factors governing the solubility of this compound and to equip the scientist with the necessary tools to predict and experimentally verify its solubility in relevant solvent systems.

Theoretical Framework: Predicting the Solubility of this compound

The adage "like dissolves like" serves as a foundational principle in predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Molecular Structure Analysis of this compound:

-

Aromatic Core: The benzene ring is a nonpolar, hydrophobic moiety. This feature suggests good solubility in nonpolar and weakly polar aromatic solvents due to favorable π-π stacking interactions.

-

Thiol (-SH) Groups: The two thiol groups introduce a degree of polarity to the molecule. However, thiols are generally less polar than their alcohol counterparts and are weak hydrogen bond donors.[1] This suggests that while they can interact with polar solvents, these interactions may not be strong enough to overcome the hydrophobic nature of the benzene ring in highly polar solvents like water.

-

Bromo (-Br) Group: The bromine atom is an electron-withdrawing group that adds to the molecular weight and polarizability of the molecule. Its presence can slightly increase the polarity of the carbon-bromine bond, but the overall effect on solubility in organic solvents is generally less pronounced than that of the thiol groups.

Based on this analysis, this compound is predicted to be a predominantly nonpolar to moderately polar compound.

Predicted Solubility Profile of this compound

While specific quantitative data is scarce, a qualitative and semi-quantitative solubility profile can be predicted based on the compound's structure and the known solubility of its parent compound, 1,3-benzenedithiol. 1,3-Benzenedithiol is reported to be soluble in organic solvents such as alcohols, ethers, and ketones, and miscible with acetonitrile.[2] This provides a strong basis for predicting the solubility of its brominated derivative.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | High | The nonpolar aromatic core of this compound will interact favorably with these nonpolar solvents through van der Waals forces. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High to Moderate | The moderate polarity of the thiol groups will allow for dipole-dipole interactions with these solvents. The overall nonpolar character of the molecule will also contribute to its solubility. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The thiol groups can engage in weak hydrogen bonding with these solvents. However, the hydrophobic benzene ring may limit high solubility. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low to Insoluble (in Water); Likely Soluble (in DMSO) | The strong hydrogen bonding network of water will likely exclude the largely nonpolar this compound. DMSO is a strong polar aprotic solvent and is often a good solvent for a wide range of organic compounds. |

Experimental Determination of Solubility: A Validating Protocol

Given the lack of readily available quantitative data, experimental determination of solubility is crucial for any research application. The following protocol provides a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound (enough to ensure that some solid remains undissolved after equilibration).

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures using a magnetic stirrer or vortex mixer for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for a few hours to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any suspended solid particles.

-

Accurately weigh the filtered solution.

-

Evaporate the solvent from the filtered solution under a stream of inert gas or in a vacuum oven at a temperature below the compound's melting point (76.0-80.0°C) to determine the mass of the dissolved solid. Alternatively, dilute the filtered solution with a known volume of a suitable solvent for analysis by chromatography or spectroscopy.

-

-

Quantification:

-

Gravimetric Method: Calculate the solubility as the mass of the dissolved this compound per volume of solvent (e.g., g/100 mL).

-

Chromatographic/Spectroscopic Method: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC/GC or absorbance from UV-Vis) against the concentration. Use the calibration curve to determine the concentration of the saturated solution.

-

Advanced Approaches: Computational Solubility Prediction

For a more in-depth, predictive understanding of solubility, researchers can turn to computational models. These methods can be particularly useful in the early stages of research for solvent screening and for understanding the molecular determinants of solubility.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties, including solubility.[3][4][5] These models use a set of molecular descriptors (e.g., topological, electronic, and constitutional) to predict the solubility of a compound in a given solvent. While powerful, the accuracy of QSPR models is highly dependent on the quality and diversity of the training data. For a novel compound like this compound, a custom QSPR model may need to be developed or an existing model validated for its applicability to aromatic thiols.

Physics-Based Methods: Free Energy Perturbation (FEP)

FEP is a physics-based computational method that can provide highly accurate predictions of solubility by calculating the free energy of solvation.[6][7][8][9][10] This method simulates the process of transferring a molecule from a vacuum or its crystal lattice into a solvent, providing a direct calculation of the free energy change associated with dissolution. FEP is computationally intensive but offers a more fundamental and often more accurate prediction of solubility compared to empirical models, especially for compounds that are not well-represented in existing datasets.

The following diagram illustrates the logical relationship between molecular properties and solubility prediction methods.

Caption: Logical relationship between molecular properties, prediction methods, and the resulting solubility profile.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, a robust understanding of its likely behavior can be achieved through the application of fundamental chemical principles and by drawing analogies to similar compounds. This technical guide has provided a theoretical framework for predicting its solubility, a detailed and self-validating experimental protocol for its determination, and an introduction to advanced computational methods for solubility prediction. By employing this multi-faceted approach, researchers and drug development professionals can confidently and effectively utilize this compound in their synthetic and formulation endeavors.

References

- 1. Thiol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Free Energy Perturbation Approach for Accurate Crystalline Aqueous Solubility Predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. schrodinger.com [schrodinger.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: 5-Bromo-1,3-benzenedithiol as a Ligand for Transition Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 5-Bromo-1,3-benzenedithiol in Coordination Chemistry

This compound is a versatile organosulfur compound that is gaining traction as a sophisticated ligand in the realm of transition metal chemistry.[1] Its rigid benzenoid backbone, coupled with two strategically positioned thiol functionalities, allows for the formation of stable chelate rings with a variety of metal centers. The presence of a bromine atom on the aromatic ring introduces an additional layer of functionality, opening avenues for post-synthetic modifications and influencing the electronic properties of the resulting metal complexes.

This document serves as a comprehensive technical guide, offering in-depth application notes and detailed protocols for the synthesis and characterization of transition metal complexes featuring the 5-Bromo-1,3-benzenedithiolate ligand. The protocols provided herein are based on established synthetic methodologies for analogous dithiolate complexes and are intended to serve as a robust starting point for researchers in this burgeoning field.

Physicochemical Properties of this compound

A thorough understanding of the ligand's properties is paramount for the successful synthesis of its metal complexes.

| Property | Value |

| Molecular Formula | C₆H₅BrS₂ |

| Molecular Weight | 221.14 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 76.0-80.0 °C |

| CAS Number | 1219501-75-3 |

Synthesis of the Ligand: this compound